molecular formula C12H20ClNO2 B571612 (S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride CAS No. 102502-64-7

(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride

Cat. No.: B571612
CAS No.: 102502-64-7
M. Wt: 245.747
InChI Key: HEUUMSMIQNBXML-FQPTWHMSSA-N
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Description

(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its rigidity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride typically involves the use of adamantane derivatives as starting materials. One common method involves the reaction of adamantane with glycine derivatives under acidic conditions to form the desired product . The reaction conditions often include the use of strong acids such as hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield adamantanone derivatives, while substitution reactions can produce a variety of N-substituted glycine derivatives.

Scientific Research Applications

(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which (S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride exerts its effects is primarily through its interaction with biological targets. The adamantane moiety provides rigidity and hydrophobicity, which can enhance the binding affinity to certain receptors or enzymes. The aminoacetic acid portion can interact with active sites, potentially inhibiting or modulating the activity of target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride is unique due to its combination of the adamantane moiety with an aminoacetic acid structure. This combination provides both rigidity and functional versatility, making it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(2S)-2-(1-adamantyl)-2-aminoacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12;/h7-10H,1-6,13H2,(H,14,15);1H/t7?,8?,9?,10-,12?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUUMSMIQNBXML-FQPTWHMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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